

In-Depth Technical Guide: Physical and Chemical Properties of Imidaprilat-d3

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Compound of Interest

Compound Name: *Imidaprilat-d3*

Cat. No.: *B15559922*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Imidaprilat-d3**, its role in bioanalytical assays, and the primary signaling pathway it indirectly influences. **Imidaprilat-d3** is the deuterated analog of imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril. Its primary application is as an internal standard in quantitative mass spectrometry-based bioanalytical methods, ensuring accuracy and precision in pharmacokinetic and metabolic studies of imidapril.

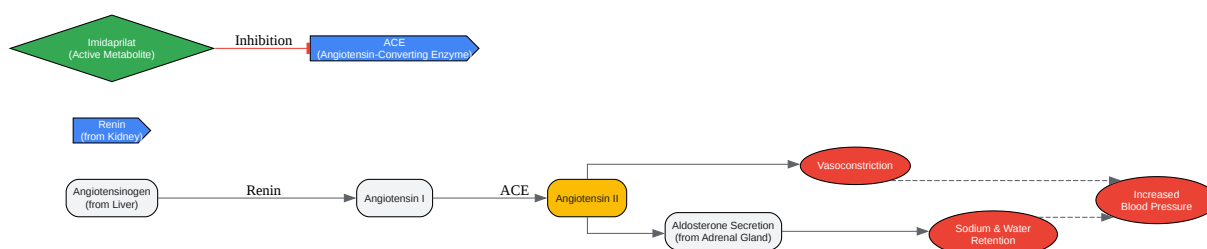
Core Physical and Chemical Properties

The fundamental properties of **Imidaprilat-d3** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Source(s)
Chemical Name	(4S)-3-[(2S)-2-[N-[(1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylic Acid	N/A
Synonyms	Imidapril Diacid-d3	N/A
Molecular Formula	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	[1][2]
Molecular Weight	380.41 g/mol	[1][2]
CAS Number	1356017-30-5	[2]
Physical State	Solid	N/A
Melting Point	239-241 °C	N/A
Solubility	Soluble in Water, Dimethyl Sulfoxide (DMSO), and Methanol.	N/A
Storage Conditions	Long-term storage is recommended at -20°C. For short-term use, it may be stored at room temperature.	N/A

Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat, the non-deuterated form of **Imidaprilat-d3**, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. The RAAS signaling pathway is depicted below.



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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidaprilat.

Experimental Protocols: Bioanalytical Method for Imidaprilat Quantification

The primary application of **Imidaprilat-d3** is as an internal standard for the quantification of imidaprilat in biological matrices, typically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol synthesized from established methodologies.

Objective: To accurately and precisely quantify the concentration of imidaprilat in human plasma using a validated LC-MS/MS method with **Imidaprilat-d3** as an internal standard.

1. Materials and Reagents:

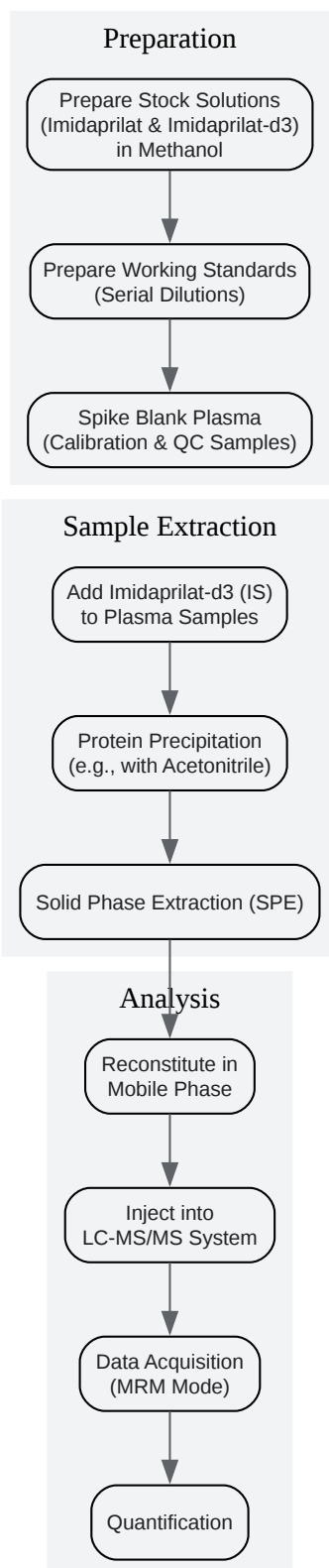
- Imidaprilat reference standard
- **Imidaprilat-d3** (internal standard)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Standard and Sample Preparation Workflow:



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Caption: Workflow for the quantitative analysis of Imidaprilat in plasma using LC-MS/MS.

4. Detailed Methodological Steps:

4.1. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of imidaprilat and **Imidaprilat-d3** in methanol at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions of imidaprilat by serial dilution of the stock solution with a methanol/water mixture.
- Prepare a working solution of the internal standard (**Imidaprilat-d3**) at an appropriate concentration.

4.2. Sample Preparation (Solid Phase Extraction - SPE):

- To 200 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the **Imidaprilat-d3** internal standard working solution.
- Vortex mix for 30 seconds.
- Add 400 µL of 4% phosphoric acid and vortex.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

4.3. Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90-10% B
 - 3.1-4.0 min: 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

4.4. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Imidaprilat: m/z 378.2 \rightarrow 206.1
 - **Imidaprilat-d3**: m/z 381.2 \rightarrow 209.1
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

5. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area ratio of imidaprilat to **Imidaprilat-d3** against the nominal concentration of the calibration standards.
- Perform a linear regression analysis with a weighting factor (e.g., $1/x^2$).
- Determine the concentration of imidaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.

This in-depth guide provides the essential physical, chemical, and analytical information for researchers and professionals working with **Imidaprilat-d3**. The provided data and protocols serve as a robust foundation for the development and validation of bioanalytical methods critical in drug development and clinical research.

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References

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